molecular formula C9H18N2 B13974875 6-Ethyl-6-azaspiro[3.4]octan-2-amine

6-Ethyl-6-azaspiro[3.4]octan-2-amine

Cat. No.: B13974875
M. Wt: 154.25 g/mol
InChI Key: WGGBSLKUOJSWOD-UHFFFAOYSA-N
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Description

6-Ethyl-6-azaspiro[3.4]octan-2-amine is a bicyclic amine characterized by a spirocyclic framework fusing a six-membered azacyclohexane ring (containing a nitrogen atom at position 6) and a four-membered carbocyclic ring.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

6-ethyl-6-azaspiro[3.4]octan-2-amine

InChI

InChI=1S/C9H18N2/c1-2-11-4-3-9(7-11)5-8(10)6-9/h8H,2-7,10H2,1H3

InChI Key

WGGBSLKUOJSWOD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CC(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-6-azaspiro[3.4]octan-2-amine can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. Minimal chromatographic purifications are required to obtain the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-6-azaspiro[3.4]octan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic amines.

Scientific Research Applications

6-Ethyl-6-azaspiro[3.4]octan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-6-azaspiro[3.4]octan-2-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The following table summarizes key differences between 6-Ethyl-6-azaspiro[3.4]octan-2-amine and two related spirocyclic amines:

Property This compound 6-Benzyl-2-Oxa-6-azaspiro[3.4]octan-8-amine 2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-amine
Core Structure 6-Azaspiro[3.4]octane 2-Oxa-6-azaspiro[3.4]octane 5-Oxaspiro[3.4]octane
Substituents - Ethyl at N6
- Amine at C2
- Benzyl at N6
- Amine at C8
- Ethanamine side chain at C6
Heteroatoms in Ring Nitrogen (N6) Oxygen (C2), Nitrogen (N6) Oxygen (C5)
Molecular Formula C₉H₁₈N₂ (estimated) C₁₃H₁₈N₂O (estimated) C₉H₁₇NO
Molecular Weight (g/mol) ~154.26 (calculated) ~218.30 (calculated) 155.24 (reported)
Potential Applications CNS-targeting agents (inferred) Medicinal uses (explicitly stated) Unspecified; likely intermediates in synthesis
Key Observations:

Core Heteroatom Influence: The 6-ethyl-6-azaspiro compound contains a nitrogen atom in its spiro ring, enhancing hydrogen-bond donor capacity compared to the oxygen-containing analogs. This may improve binding affinity to biological targets like neurotransmitter receptors .

Substituent Effects :

  • The benzyl group in ’s compound increases lipophilicity (logP ~3.5 estimated) compared to the ethyl group in the target compound (logP ~1.8 estimated), which could enhance blood-brain barrier penetration but reduce solubility .
  • The ethanamine side chain in ’s compound introduces a flexible primary amine, contrasting with the rigid amine position in the target compound.

Synthetic Utility :

  • ’s compound lacks explicit pharmacological data but serves as a versatile intermediate due to its terminal amine, which can be functionalized for further derivatization .

Research Findings and Limitations

  • Pharmacological Data Gaps: No direct studies on this compound’s biological activity are available in the provided evidence.
  • Structural-Activity Relationships (SAR) :
    • The ethyl group may balance lipophilicity and solubility better than the benzyl group in ’s compound, making it a candidate for oral bioavailability optimization.
    • The absence of oxygen in the target compound’s spiro ring could reduce susceptibility to oxidative metabolism compared to ’s 5-oxaspiro derivative.

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